1-(4-chlorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazepine derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the pyrrolidinone moiety and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepine analogs.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action compared to other benzodiazepines.
Clonazepam: Used primarily for its anticonvulsant properties in addition to its anxiolytic effects.
Uniqueness
1-(4-CHLOROPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique combination of functional groups allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C22H24ClN3O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H24ClN3O/c1-15(2)11-12-25-20-6-4-3-5-19(20)24-22(25)16-13-21(27)26(14-16)18-9-7-17(23)8-10-18/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
ZFWPRVSTEQVCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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